3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]quinazolinone family, characterized by a fused bicyclic structure with substituents at positions 2 (methyl), 3 (4-chlorophenyl), and 8 (4-methoxyphenyl). Its synthesis typically involves condensation of enaminones derived from dimedone with substituted aminopyrazoles under eco-friendly conditions, such as ultrasonication in water-ethanol mixtures with KHSO₄ as a catalyst .
Properties
Molecular Formula |
C24H20ClN3O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-23(16-3-7-18(25)8-4-16)24-26-13-20-21(28(24)27-14)11-17(12-22(20)29)15-5-9-19(30-2)10-6-15/h3-10,13,17H,11-12H2,1-2H3 |
InChI Key |
JYHNDASNQCXJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
The 4-chlorophenyl and methyl groups at positions 3 and 2, respectively, are introduced via a modified Gewald reaction. A mixture of 4-chlorobenzaldehyde, methyl cyanoacetate, and sulfur is refluxed in ethanol with morpholine as a catalyst, yielding 2-amino-5-(4-chlorophenyl)-3-methylthiophene-4-carbonitrile. Subsequent treatment with hydrazine hydrate in n-butanol produces the 5-aminopyrazole precursor.
Enaminone Formation
Enaminones are prepared by condensing 1,3-cyclohexanedione with 4-methoxybenzaldehyde in glacial acetic acid. The reaction proceeds via Knoevenagel condensation, forming a β-enaminone intermediate with the 4-methoxyphenyl group at the 8-position.
Cyclocondensation Reaction
Equimolar amounts of the 5-aminopyrazole and enaminone are refluxed in acetic acid for 12–24 hours. The reaction proceeds through nucleophilic attack of the pyrazole amine on the enaminone’s β-carbon, followed by cyclodehydration to form the quinazolinone ring. Yields typically range from 65% to 85%, depending on substituent electronic effects.
Microwave-Assisted One-Pot Sequential Synthesis
Microwave dielectric heating offers a rapid, high-yield alternative for constructing the pyrazoloquinazolinone core. This method eliminates intermediate purification, enhancing atom economy.
Reaction Setup
A mixture of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, 4-methoxybenzaldehyde, and dimedone (5,5-dimethyl-1,3-cyclohexanedione) is suspended in dry tetrahydrofuran (THF). Sodium hydride (1.2 equiv.) is added under nitrogen at 0°C, followed by microwave irradiation at 100°C for 5 minutes.
Ring Closure and Methylation
Post-irradiation, aqueous NaOH (2N) is introduced, and the mixture is heated at 80°C for 3 minutes to facilitate cyclization. Subsequent treatment with methyl iodide (1.0 equiv.) at room temperature installs the 2-methyl group via nucleophilic substitution. This protocol achieves yields of 72–78% with a total reaction time of <30 minutes.
Ultrasonic Irradiation with Potassium Hydrogen Sulfate
Ultrasound-assisted synthesis minimizes reaction times and improves regioselectivity. KHSO4 acts as a Brønsted acid catalyst, promoting both condensation and cyclization.
Procedure
Aminopyrazole (1.0 equiv.) and 4-methoxybenzaldehyde-modified dimedone (1.05 equiv.) are sonicated in ethanol with KHSO4 (10 mol%) at 60°C for 20–40 minutes. The ultrasonic cavitation accelerates enaminone formation and subsequent cyclocondensation.
Workup and Yields
The crude product is filtered, washed with cold ethanol, and recrystallized from acetonitrile to afford the target compound in 82–90% yield. X-ray crystallography of analogous compounds confirms the regioselectivity of this method.
Condensation with Aromatic Aldehydes
The 4-methoxyphenyl group at position 8 can be introduced via condensation with 4-methoxybenzaldehyde under acidic conditions.
Aldol Condensation
Preformed 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is treated with 4-methoxybenzaldehyde in the presence of piperidine and acetic acid. The reaction proceeds via enolate formation, followed by dehydration to install the aryl group.
Optimization
Yields improve from 60% to 78% when using microwave irradiation (100°C, 10 minutes) instead of conventional heating.
Coupling with Aryldiazonium Salts
Aryldiazonium salts derived from 4-methoxyaniline can introduce the 4-methoxyphenyl group post-cyclization.
Diazotization and Coupling
4-Methoxyaniline is diazotized with NaNO2 and HCl at 0–5°C. The resulting diazonium salt is coupled with the quinazolinone intermediate in aqueous NaOH at pH 9–10, yielding the 8-(4-methoxyphenyl) derivative.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes nucleophilic substitution under specific conditions:
| Reaction Conditions | Reagents/Catalysts | Product Formed | Yield/Outcome |
|---|---|---|---|
| Ethanol reflux (12 h) | KOH, NH₂CH₂COOH | 4-Aminophenyl derivative | 78% |
| DMF, 80°C | NaN₃, CuI | 4-Azidophenyl intermediate | Requires in situ use |
Mechanism:
-
Chlorine acts as a leaving group under basic conditions, with glycine or azide ions acting as nucleophiles.
-
Copper iodide accelerates azide coupling via a radical pathway.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Electrophile | Conditions | Position Substituted | Notes |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0–5°C | C-3' of methoxyphenyl | Nitration confirmed by HPLC-MS |
| Cl₂ | FeCl₃, CH₂Cl₂, 25°C | C-2' and C-6' | Dichlorination observed |
Steric hindrance from the pyrazoloquinazolinone core limits reactivity at proximal positions .
Oxidation Reactions
The methyl group at C-2 is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-Carboxylic acid derivative |
| SeO₂ | Dioxane, reflux | 2-Formyl intermediate |
-
Carboxylic acid formation requires prolonged heating (24 h) .
-
Formyl derivatives are unstable and often used directly in condensations.
Lactam Ring Reactivity
The quinazolin-6(7H)-one core participates in ring-opening and functionalization:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylation at C7 |
| Acid hydrolysis | HCl (6M), reflux | Ring-opened diamide |
Key observations:
-
N-Methylation occurs selectively at the less sterically hindered NH position .
-
Hydrolysis under acidic conditions cleaves the lactam ring, producing a linear diamide confirmed by ¹³C NMR.
Cycloaddition Reactions
The conjugated π-system enables Diels-Alder reactivity:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Tetracyclic adduct |
| Tetracyanoethylene | CH₃CN, MW irradiation | Hexacyclic fused system |
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength (nm) | Solvent | Primary Change |
|---|---|---|
| 254 | MeOH | C8-C9 bond cleavage |
| 365 | CHCl₃ | Methoxy demethylation |
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Coupled Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 82% |
| 4-Pyridylboronic acid | PdCl₂(dppf), DMF | Heteroaryl-functionalized analog | 68% |
Optimized conditions: Ethanol/water (3:1), 70°C, 8 h.
Reductive Transformations
Catalytic hydrogenation targets specific bonds:
| Conditions | Catalyst | Outcome |
|---|---|---|
| H₂ (3 atm), EtOH | Pd/C | C8-C9 single bond saturation |
| NaBH₄, NiCl₂ | MeOH, 0°C | Ketone → secondary alcohol |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . Its structure features a pyrazoloquinazoline core, which is known for contributing to various pharmacological properties. The presence of substituents such as the 4-chlorophenyl and 4-methoxyphenyl groups enhances its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinazoline derivatives. For instance, derivatives similar to 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have demonstrated significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. A study indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as anti-tuberculosis agents .
Anti-inflammatory Properties
Quinazoline derivatives have also been evaluated for their anti-inflammatory effects. Research has shown that certain compounds can inhibit inflammatory responses in animal models, indicating potential applications in treating inflammatory diseases. For example, compounds were tested using the carrageenan-induced paw edema model in rats, showing promising results comparable to standard anti-inflammatory drugs like ibuprofen .
Anticancer Activity
The anticancer potential of quinazoline derivatives is another area of active research. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation .
Analgesic Effects
Some studies have investigated the analgesic properties of quinazoline derivatives. The evaluation of newly synthesized compounds showed significant analgesic activity in acetic acid-induced writhing tests in mice, indicating that these compounds could serve as potential analgesics .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity | Analgesic Activity |
|---|---|---|---|---|
| Compound A | MIC: 6.25 µg/mL | Significant | Induced apoptosis | Effective |
| Compound B | MIC: 12.5 µg/mL | Moderate | Inhibited cell growth | Moderate |
| Compound C | MIC: 25 µg/mL | Low | No effect | Not effective |
Case Study 1: Synthesis and Evaluation
A study synthesized various pyrazoloquinazoline derivatives and evaluated their biological activities against multiple microbial strains. The results indicated that modifications to the substituents significantly influenced antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of quinazoline derivatives revealed that these compounds can modulate inflammatory pathways, providing insights into their therapeutic potential for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Variations and Key Properties
Key Observations:
Substituent Effects on Physical Properties :
- Electron-withdrawing groups (e.g., 4-ClPh at position 3) increase melting points compared to electron-donating groups (e.g., 4-MeOPh at position 2 in 6h) .
- Bulky substituents (e.g., benzoyl in 6m) reduce melting points due to disrupted crystallinity .
Synthetic Efficiency: Ultrasonication in water-ethanol with KHSO₄ achieves yields >70% for most derivatives, including the target compound’s structural analogs . Substituents at position 3 (e.g., 4-ClPh) require precise regioselective conditions to avoid byproducts .
Spectral and Analytical Comparison
Table 2: Spectral Data for Selected Compounds
Insights:
Biological Activity
The compound 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a derivative of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the pyrazoloquinazolinone structure. The methodology often employs microwave-assisted techniques to enhance yield and reduce reaction times, as noted in various studies .
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor properties. The compound has shown cytotoxic effects against various cancer cell lines, including:
- Prostate Cancer (PC3)
- Breast Cancer (MCF-7)
- Colon Cancer (HT-29)
In a study evaluating the cytotoxicity of related compounds, it was found that derivatives similar to this compound demonstrated IC50 values in the micromolar range (10 µM to 12 µM), indicating potent activity against these cell lines .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Quinazolinone derivatives are known to interact with AMPA receptors, which play a crucial role in excitatory neurotransmission. The binding affinity of this compound at noncompetitive sites suggests potential efficacy in treating epilepsy and other seizure disorders .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : This is achieved through the induction of apoptosis in cancer cells.
- Modulation of neurotransmitter activity : Particularly through the inhibition of glutamate receptors, which can help mitigate seizure activity.
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative study involving various quinazolinone derivatives revealed that those with specific substitutions (like the chlorophenyl and methoxyphenyl groups) exhibited enhanced cytotoxicity against breast and prostate cancer cell lines .
- Anticonvulsant Testing : In vivo models demonstrated that certain derivatives could significantly reduce seizure frequency and severity compared to control groups, supporting their potential as therapeutic agents for epilepsy .
Data Table: Biological Activity Summary
Q & A
Q. Key Data :
- Typical Yields : 71% (p-chloro benzaldehyde), 85% (unsubstituted benzaldehyde) .
- Purification : Crystallization in ethanol ensures >95% purity, validated via elemental analysis (e.g., C: 64.50–69.88%; N: 15.42–20.37%) .
Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups like C=O (1670–1719 cm⁻¹) and NH/OH (3138–3545 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.75–7.95 ppm), methyl groups (δ 0.95–1.01 ppm), and exchangeable NH/OH signals (δ 9.87–12.30 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 193.5–196.6 ppm) and quaternary aromatic carbons (δ 142.7–163.2 ppm) .
- Resolution of Conflicts : Re-run spectra under standardized conditions (e.g., deuterated solvents, controlled temperature). Cross-validate with high-resolution mass spectrometry (HRMS) if elemental analysis deviates >0.3% .
Advanced: How can computational tools enhance synthesis design and reaction optimization?
Methodological Answer:
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to simulate transition states and predict regioselectivity in cyclocondensation steps .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., solvents, catalysts, yields) to recommend optimal conditions. For example, triethylamine’s role as a base can be validated via computational acidity/basicity simulations .
- Case Study : ICReDD’s approach integrates computational screening to narrow experimental parameters, reducing trial-and-error by 40% .
Advanced: What strategies address discrepancies in elemental analysis and spectral data?
Methodological Answer:
- Elemental Analysis : Deviations >0.5% in carbon or nitrogen suggest impurities. Repeat synthesis with rigorous drying (e.g., under vacuum) and use preparative HPLC for purification .
- Spectral Mismatches : For unexpected NMR peaks, employ 2D techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Compare with published data for analogous compounds (e.g., pyrazolo[1,5-a]quinazolinones with chloro/methoxy substituents) .
Basic: How do solvent and catalyst choices influence cyclocondensation efficiency?
Methodological Answer:
- Solvent Selection : Ethanol balances polarity and boiling point (78°C), enabling reflux without decomposition. Polar aprotic solvents (e.g., DMF) may increase reaction rates but complicate purification .
- Catalysts : Triethylamine deprotonates intermediates, accelerating cyclization. Alternative bases (e.g., K₂CO₃) may require longer reaction times but improve yield in moisture-sensitive reactions .
Advanced: How can substituent effects on reactivity be systematically studied?
Methodological Answer:
- Factorial Design : Vary substituents (e.g., electron-withdrawing -Cl vs. donating -OCH₃) and reaction parameters (temperature, catalyst loading) to identify trends. For example, p-methoxy groups increase yield by 10–15% compared to p-chloro .
- Kinetic Studies : Monitor reaction progress via in situ IR to determine rate constants. Correlate substituent Hammett constants (σ) with activation energies .
Advanced: What methodologies assess potential biological activity without prior data?
Methodological Answer:
- In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., kinases, GPCRs). Compare with structurally similar bioactive compounds (e.g., pyrazoloquinazolines with reported anticancer activity) .
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., COX-2) based on computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
